An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex spirocyclic molecule through the lens of modern NMR spectroscopy. The interpretation presented herein is based on foundational NMR principles and comparative analysis with structurally related compounds, offering a robust framework for understanding the spectral features of this and similar heterocyclic systems.
Introduction
Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is a molecule of interest in medicinal chemistry and organic synthesis, featuring a unique spirocyclic core that combines a piperidine and a tetrahydrofuran ring, linked by a spiro-carbon. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is a common strategy in multi-step synthesis. Accurate structural confirmation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state.[1] This guide will provide a detailed, atom-by-atom assignment of the predicted ¹H and ¹³C NMR spectra, explaining the rationale based on chemical environment, spin-spin coupling, and established spectral data for analogous structures.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate.
Experimental and Predicted ¹H NMR Spectrum
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H NMR spectrum of the title compound, typically recorded in a solvent like deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H3 | 3.8 - 4.1 | Multiplet | - | 1H | This proton is on a carbon adjacent to a nitrogen atom of the carbamate, leading to a downfield shift. |
| H2, H4 | 2.8 - 3.5 | Multiplets | - | 4H | Protons on carbons adjacent to the piperidine nitrogen (N1) are expected in this region. The diastereotopic nature of these protons will lead to complex splitting patterns. |
| H10 | 3.6 - 3.9 | Multiplet | - | 2H | These protons are on a carbon adjacent to both an oxygen (O9) and a nitrogen (N1), causing a significant downfield shift. |
| H6, H8 | 3.5 - 3.8 | Multiplets | - | 4H | Protons on carbons adjacent to the tetrahydrofuran oxygen (O9) will be deshielded. |
| H7 | 1.6 - 1.9 | Multiplet | - | 2H | These are aliphatic protons on the piperidine ring, expected in the typical alkyl region. |
| NH (carbamate) | 4.5 - 5.5 | Broad Singlet | - | 1H | The amide proton of the carbamate typically appears as a broad signal in this region. |
| -C(CH₃)₃ | ~1.45 | Singlet | - | 9H | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
In-depth Analysis of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is characterized by several distinct regions. The most upfield and prominent signal is the sharp singlet around 1.45 ppm, corresponding to the nine chemically equivalent protons of the tert-butyl group of the Boc protecting group. This signal is a hallmark of a successful N-Boc protection.
The protons on the spirocyclic core will exhibit complex multiplets due to diastereotopicity and restricted conformational mobility. The protons on carbons adjacent to heteroatoms (nitrogen and oxygen) are shifted downfield. Specifically, the protons at C10, being adjacent to both N1 and O9, are expected to be significantly deshielded. Similarly, the protons at C2, C4, C6, and C8, being alpha to either nitrogen or oxygen, will also appear in the downfield region, likely between 2.8 and 3.9 ppm.
The methine proton at C3, directly attached to the carbamate-bearing carbon, will be in a similar downfield region. Its multiplicity will depend on the coupling with the adjacent C2 and C4 protons. The protons at C7, being further from the electron-withdrawing heteroatoms, are expected to resonate in the more typical aliphatic region of 1.6-1.9 ppm.
The carbamate NH proton typically gives a broad singlet in the region of 4.5-5.5 ppm, although its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature.
Experimental and Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information for the structural elucidation. The following table details the predicted chemical shifts for each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 (Spiro) | 70 - 80 | The spiro carbon, being quaternary and part of two rings, is expected in this region. Its specific shift is influenced by the attached heteroatoms. |
| C3 | 45 - 55 | This carbon is attached to the nitrogen of the carbamate group. |
| C2, C4 | 40 - 50 | Carbons adjacent to the piperidine nitrogen. |
| C10 | 60 - 70 | This carbon is adjacent to both nitrogen (N1) and oxygen (O9), leading to a significant downfield shift. |
| C6, C8 | 65 - 75 | Carbons adjacent to the tetrahydrofuran oxygen. |
| C7 | 25 - 35 | Aliphatic carbon in the piperidine ring. |
| C=O (carbamate) | 155 - 157 | The carbonyl carbon of the carbamate group has a characteristic chemical shift in this range. |
| -C (CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
In-depth Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the Boc group is the most downfield signal, appearing around 155-157 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28 ppm.
The spiro carbon (C5) is a key feature, and its chemical shift is predicted to be in the 70-80 ppm range. The carbons directly bonded to heteroatoms (C2, C4, C6, C8, and C10) will be deshielded and appear in the 40-75 ppm region. The carbon C10, being flanked by both nitrogen and oxygen, is anticipated to be the most downfield of the spirocyclic ring carbons. The remaining aliphatic carbon, C7, will be found in the more upfield region of 25-35 ppm.
Experimental Protocols
NMR Sample Preparation
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Dissolution: Accurately weigh 5-10 mg of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Homogenization: Gently agitate the tube to ensure complete dissolution of the sample.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition Workflow
Caption: A typical workflow for NMR data acquisition for structural elucidation.
Advanced 2D NMR Techniques for Structural Confirmation
While 1D ¹H and ¹³C NMR provide foundational information, complex molecules like this often require 2D NMR experiments for unambiguous assignments.
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COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the spirocyclic rings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.
Conclusion
The ¹H and ¹³C NMR spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate are predicted to exhibit a set of characteristic signals that, when analyzed in concert, provide a detailed and unambiguous confirmation of its complex spirocyclic structure. The key spectral features include the distinct signals of the Boc protecting group, the downfield shifts of protons and carbons adjacent to heteroatoms, and the unique resonance of the spiro-carbon. The application of 2D NMR techniques would further solidify the assignments presented in this guide. This comprehensive spectral analysis serves as a valuable resource for scientists working with this and structurally related heterocyclic compounds.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533. [Link]
